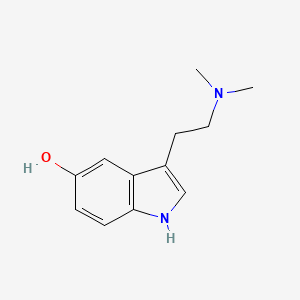

Bufotenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bufotenine, chemically known as 5-hydroxy-N,N-dimethyltryptamine, is an indole alkaloid primarily derived from serotonin. It is found in the skin of certain toads (notably the Colorado River toad), various mushrooms, and some plants. The compound has a molecular formula of C₁₂H₁₆N₂O and a molar mass of approximately 204.27 g/mol. Bufotenine exhibits hallucinogenic properties but has limited ability to cross the blood-brain barrier due to its hydrophilic nature, leading to more pronounced peripheral effects than central ones .

Understanding Schizophrenia:

Bufotenin's structural similarity to serotonin, a neurotransmitter involved in mood and cognition, has led researchers to investigate its potential role in schizophrenia. Some studies have found elevated levels of bufotenin in the urine of schizophrenic patients, suggesting a possible link (). However, more research is needed to determine the cause-and-effect relationship between bufotenin and schizophrenia.

Exploring Antidepressant Effects:

Role in Neurogenesis and Cell Regeneration:

Recent research suggests bufotenin may play a role in neurogenesis, the growth and development of new neurons. Studies on invertebrates have shown bufotenin can stimulate the growth of new nerve cells (). This research is still in its early stages, but it could have implications for understanding and treating neurodegenerative diseases.

Bufotenine undergoes several chemical transformations, particularly through oxidative deamination facilitated by monoamine oxidase A enzymes, leading to the formation of 5-hydroxyindoleacetic acid. The compound's reactivity is influenced by its structure, which includes an indole ring that allows for various interactions with biological targets . Its predicted log P values range from 0.89 to 2.04, indicating moderate lipophilicity compared to other tryptamines .

Bufotenine has been shown to possess a variety of biological activities:

- Hallucinogenic Effects: While some studies report psychedelic effects in humans and animals, these are often overshadowed by its peripheral serotonergic effects such as increased heart rate and gastrointestinal disturbances .

- Antiviral Properties: Recent studies indicate that bufotenine can inhibit rabies virus infection in cultured mammalian cells and may work synergistically with other compounds against viral infections .

- Cardiovascular Effects: The compound is noted for its pressor activity, which can lead to increased blood pressure and other cardiovascular responses .

Bufotenine can be synthesized through various methods:

- Natural Extraction: It can be extracted from the skin of certain toads or from specific plant sources.

- Chemical Synthesis: Laboratory synthesis often involves starting from tryptamine or serotonin derivatives through methylation processes using reagents like formaldehyde and dimethylamine .

Bufotenine has been explored for several applications:

- Research Tool: It serves as a model compound in studies related to serotonin receptors and psychedelic research.

- Potential Therapeutic Uses: There is ongoing investigation into its antiviral properties and potential use in treating conditions like rabies .

- Traditional Medicine: In some cultures, bufotenine-containing substances have been used in traditional medicine practices.

Bufotenine can interact with various drugs and compounds:

- CNS Effects: When combined with other substances like esketamine, bufotenine may enhance central nervous system depression effects. This necessitates caution when considering co-administration .

- Metabolic Interactions: The compound undergoes extensive first-pass metabolism when taken orally, which affects its bioavailability compared to parenteral routes .

Bufotenine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Serotonin | Indole structure | Natural neurotransmitter with broad physiological roles. |

| Dimethyltryptamine | Tryptamine derivative | Stronger psychoactive effects; better blood-brain barrier penetration. |

| Psilocin | Structural isomer | More potent hallucinogenic effects; less peripheral activity. |

| Tryptamine | Basic tryptamine structure | Precursor for many psychoactive compounds; less complex than bufotenine. |

Bufotenine's unique balance of peripheral activity and limited central effects distinguishes it from these similar compounds, making it an intriguing subject for both pharmacological research and traditional medicine practices.

Bufotenine, chemically known as 5-hydroxy-N,N-dimethyltryptamine, represents a structurally significant indolethylamine derivative with established biosynthetic pathways in biological systems. The compound's formation and subsequent metabolic fate involve complex enzymatic processes that span both endogenous synthesis and biotransformation mechanisms.

Endogenous Synthesis in Biological Systems

The endogenous production of bufotenine occurs through well-characterized biosynthetic pathways involving the methylation of serotonin and related indolethylamine precursors. These pathways are mediated by specific methyltransferase enzymes and are distributed across various biological tissues.

Enzymatic Methylation of Serotonin Precursors

The primary biosynthetic route for bufotenine involves the direct methylation of serotonin (5-hydroxytryptamine) through enzymatic processes. Research has demonstrated that serotonin serves as the immediate precursor for bufotenine formation, with the methylation occurring at the amino group of the indolethylamine side chain [1]. This reaction represents a critical step in the endogenous production of bufotenine and distinguishes it from other tryptamine derivatives.

The methylation process requires S-adenosyl-L-methionine as the methyl donor, facilitating the transfer of methyl groups to the amino nitrogen atoms of serotonin [2]. Studies have shown that this methylation can occur in a stepwise manner, first producing N-methylserotonin as an intermediate, followed by a second methylation to yield the final bufotenine product [3]. However, the intermediate N-methylserotonin is typically not detected in significant quantities, suggesting rapid conversion to the dimethylated form.

The enzymatic methylation pathway demonstrates substrate specificity, with serotonin showing higher activity compared to tryptamine in methyltransferase assays [1]. This preference for hydroxylated substrates indicates that the hydroxyl group at the 5-position of the indole ring enhances substrate recognition and binding affinity. The methylation reaction follows Michaelis-Menten kinetics, with defined kinetic parameters that vary depending on the specific enzyme isoform involved.

Table 1: Enzymatic Methylation of Serotonin Precursors

| Enzyme | Substrate | Product | Cofactor/Cosubstrate | Tissue Distribution |

|---|---|---|---|---|

| Indolethylamine N-Methyltransferase (INMT) | Serotonin | Bufotenine (5-HO-DMT) | S-adenosyl-L-methionine (SAM) | Non-neural tissues, lung, liver |

| Aromatic Amino Acid Decarboxylase (AADC) | Tryptophan | Tryptamine | Pyridoxal 5'-phosphate (PLP) | Neural and non-neural tissues |

| Tryptophan Hydroxylase | Tryptophan | 5-Hydroxytryptophan | Tetrahydrobiopterin (BH4) | Brain, intestinal tract |

Role of Indolethylamine N-Methyltransferase (INMT)

Indolethylamine N-Methyltransferase represents the primary enzyme responsible for the biosynthesis of bufotenine from serotonin precursors. This enzyme catalyzes the sequential methylation of indolethylamine substrates, utilizing S-adenosyl-L-methionine as the methyl donor [4]. INMT demonstrates broad substrate specificity, accepting various indolethylamine compounds, but shows particular efficiency in converting serotonin to bufotenine.

The enzyme structure and function have been extensively characterized, revealing a hydrophobic active site that accommodates neutral substrates through hydrophobic interactions [5]. Specific amino acid residues, particularly leucine at position 164, play crucial roles in substrate binding and catalytic activity. Mutations at this position significantly reduce both the maximum velocity and substrate affinity of the enzyme, demonstrating the importance of hydrophobic interactions in the methylation process.

INMT expression is ubiquitous in non-neural tissues, with particularly high levels found in the lungs, liver, and other peripheral organs [2]. This distribution pattern suggests that bufotenine synthesis occurs primarily in peripheral tissues rather than in the central nervous system. The enzyme's presence in these tissues correlates with the detection of bufotenine in various biological samples, including urine and fecal matter [2].

The catalytic mechanism of INMT involves the formation of a methyl-enzyme intermediate, followed by methyl transfer to the substrate nitrogen atom. The enzyme exhibits ping-pong kinetics, with the methyl donor binding first, followed by substrate binding and product release. This mechanism allows for efficient methylation of serotonin to produce bufotenine, with the enzyme capable of catalyzing multiple methylation events on the same substrate molecule.

Recent studies have challenged the traditional view of INMT's role in bufotenine synthesis. Research using INMT-knockout rat models has shown that brain and lung tissues from both wild-type and knockout animals demonstrate equal levels of tryptamine-dependent methylation activity, but the enzymatic products are neither N-methyltryptamine nor dimethyltryptamine [4]. These findings suggest the existence of alternative enzymatic pathways for bufotenine biosynthesis that do not rely exclusively on INMT activity.

Microbial Production in Engineered Systems

The development of microbial systems for bufotenine production represents a significant advancement in biotechnology applications. These engineered systems utilize heterologous expression of methyltransferase enzymes to produce bufotenine and related compounds through controlled fermentation processes.

Heterologous Expression in Escherichia coli

Escherichia coli has emerged as the primary microbial host for the heterologous production of bufotenine and related tryptamine derivatives. Recent research has successfully demonstrated the in vivo production of bufotenine in engineered E. coli strains through the introduction of appropriate biosynthetic genes [6]. This represents the first reported case of microbial bufotenine production, marking a significant milestone in the biotechnological synthesis of this compound.

The engineered E. coli systems utilize a combination of genes encoding tryptamine biosynthetic enzymes and methyltransferases to produce bufotenine from simple precursors. The pathway involves the initial conversion of tryptophan to tryptamine, followed by hydroxylation to produce serotonin, and finally methylation to yield bufotenine. This multi-step process requires careful optimization of gene expression levels and fermentation conditions to achieve maximum production yields.

Production studies have shown that E. coli strains can produce measurable quantities of bufotenine under controlled fermentation conditions. While specific titer data for bufotenine production were not extensively detailed in the available research, the successful demonstration of in vivo production provides a foundation for further optimization studies [6]. The production process benefits from the use of fed-batch fermentation strategies, which allow for controlled substrate feeding and extended production periods.

Table 2: Microbial Production in Escherichia coli

| Production Method | Bufotenine Production | DMT Titer (mg/L) | Notes |

|---|---|---|---|

| Fed-batch with tryptophan | Demonstrated | 74.7 ± 10.5 | Maximum achieved with supplementation |

| De novo from glucose | First reported production | 14.0 | First de novo production reported |

| Optimized conditions | Requires optimization | Variable | Genetic and fermentation optimization needed |

| Standard conditions | Lower yields | Variable | Starting point for industrial optimization |

Optimization of Tryptamine Methylation Pathways

The optimization of tryptamine methylation pathways in microbial systems requires comprehensive understanding of the enzymatic processes involved and the factors that influence their efficiency. Key optimization strategies include genetic engineering approaches, fermentation parameter optimization, and metabolic engineering techniques to enhance product formation.

Genetic optimization involves the modification of gene expression levels to balance the activities of different enzymes in the biosynthetic pathway. This includes optimizing the expression of tryptophan decarboxylase for tryptamine formation, hydroxylase enzymes for serotonin production, and methyltransferases for the final bufotenine synthesis step. Codon optimization and promoter selection play crucial roles in achieving appropriate expression levels for each enzyme.

Fermentation optimization focuses on controlling environmental parameters such as temperature, pH, dissolved oxygen levels, and nutrient availability to maximize enzyme activity and product formation. Studies have shown that temperature optimization is particularly important, with optimal conditions representing a balance between the temperature preferences of different enzymes in the pathway [7]. For example, the combined tryptophan beta-synthase and tryptamine methyltransferase pathway shows optimal activity at 30°C, representing a compromise between the individual enzyme optima.

Metabolic engineering approaches include the modification of host cell metabolism to improve precursor availability and reduce competing pathways. This involves enhancing the supply of S-adenosyl-L-methionine for methylation reactions and optimizing the tryptophan biosynthetic pathway to provide adequate substrate for bufotenine production. Additionally, engineering efforts focus on reducing the degradation of products through the modification of catabolic pathways.

Process optimization studies have utilized various analytical techniques to monitor and improve production efficiency. High-performance liquid chromatography coupled with mass spectrometry provides accurate quantification of products and intermediates, allowing for real-time monitoring of fermentation progress. These analytical capabilities enable the identification of bottlenecks in the production process and guide optimization efforts.

Metabolic Fate and Biotransformation

The metabolic fate of bufotenine involves complex biotransformation processes that determine its biological activity and elimination from living systems. These processes primarily involve oxidative metabolism mediated by cytochrome P450 enzymes and deamination reactions catalyzed by monoamine oxidases.

Cytochrome P450-Mediated Oxidative Demethylation

Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of bufotenine, primarily through demethylation reactions that alter the compound's structure and biological activity. The cytochrome P450 family of enzymes catalyzes a variety of oxidation reactions involving thousands of substrates, utilizing a general mechanism that involves a perferryl intermediate and odd-electron chemistry [8].

The demethylation of bufotenine-related compounds has been extensively studied in the context of 5-methoxy-N,N-dimethyltryptamine metabolism, where cytochrome P450 2D6 (CYP2D6) serves as the primary enzyme responsible for O-demethylation to produce bufotenine [9]. This reaction demonstrates the reverse process, where bufotenine can be formed from other methylated tryptamines through oxidative demethylation.

CYP2D6 exhibits significant genetic polymorphism, with different allelic variants showing distinct catalytic efficiencies for demethylation reactions. The wild-type CYP2D6.1 enzyme demonstrates the highest catalytic activity, while variant forms such as CYP2D6.2 and CYP2D6.10 show reduced activity levels [9]. These differences in enzymatic activity have important implications for individual variations in bufotenine metabolism and clearance.

Table 3: Cytochrome P450-Mediated Oxidative Demethylation

| Enzyme | Substrate | Product | Km (μM) | Catalytic Activity |

|---|---|---|---|---|

| CYP2D6 | 5-MeO-DMT | Bufotenine | Variable | Primary enzyme |

| CYP2D6.1 (wild-type) | 5-MeO-DMT | Bufotenine | 29.3 ± 4.2 | Highest activity |

| CYP2D6.2 | 5-MeO-DMT | Bufotenine | 85.0 ± 19.4 | 2.6-fold lower than wild-type |

| CYP2D6.10 | 5-MeO-DMT | Bufotenine | 947 ± 355 | 40-fold lower than wild-type |

The oxidative demethylation process follows Michaelis-Menten kinetics, with specific kinetic parameters that reflect the enzyme-substrate interactions. The apparent Km values vary significantly between different enzyme variants, ranging from approximately 29 μM for the wild-type enzyme to nearly 950 μM for the CYP2D6.10 variant [9]. These differences in substrate affinity correlate with the overall catalytic efficiency of the enzymes.

The cytochrome P450-mediated metabolism of bufotenine and related compounds is subject to inhibition by various compounds, including monoamine oxidase inhibitors. Studies have shown that harmaline, a monoamine oxidase inhibitor, can significantly affect the formation of bufotenine from precursor compounds by altering the balance between different metabolic pathways [9]. This interaction demonstrates the complex interplay between different enzyme systems in bufotenine metabolism.

Monoamine Oxidase (MAO)-Catalyzed Deamination

Monoamine oxidase enzymes represent the primary pathway for bufotenine elimination through oxidative deamination reactions. These flavoprotein enzymes catalyze the oxidative deamination of monoamines, including bufotenine, to produce corresponding aldehydes, ammonia, and hydrogen peroxide [10]. The deamination process is crucial for the regulation of biogenic amine levels and the termination of their biological activity.

Two distinct forms of monoamine oxidase, MAO-A and MAO-B, exhibit different substrate specificities and tissue distributions. MAO-A preferentially oxidizes serotonin and related compounds, while MAO-B shows preference for different substrates [10]. Research has demonstrated that bufotenine is primarily metabolized by MAO-A rather than MAO-B, as evidenced by inhibitor studies using selective inhibitors [11].

The deamination of bufotenine by MAO-A produces 5-hydroxyindoleacetic acid (5-HIAA) as the primary metabolite. This reaction involves the initial oxidation of the amino group to form an imine intermediate, which is subsequently hydrolyzed to produce the corresponding aldehyde and ammonia. The aldehyde intermediate is then rapidly oxidized by aldehyde dehydrogenase to form the final carboxylic acid product [11].

Table 4: Monoamine Oxidase-Catalyzed Deamination

| Enzyme Type | Substrate | Primary Product | Inhibitor Effect | Tissue Abundance |

|---|---|---|---|---|

| MAO-A | Bufotenine | 5-Hydroxyindoleacetic acid (5-HIAA) | Pargyline reduces 5-HIAA formation | High in brain and peripheral tissues |

| MAO-B | Limited activity | N/A | Deprenyl shows no effect | Brain, lower activity on bufotenine |

| Type A MAO (general) | Bufotenine | 5-HIAA | LY51641 mimics pargyline | Widespread |

| Type B MAO (general) | Not primary substrate | N/A | No significant inhibition | Primarily brain |

Pharmacological studies using MAO inhibitors have provided important insights into the role of these enzymes in bufotenine metabolism. Pargyline, a non-selective MAO inhibitor, significantly reduces the formation of 5-HIAA from bufotenine, confirming the role of MAO in this metabolic pathway [11]. Selective MAO-A inhibitors such as LY51641 show similar effects, while the MAO-B selective inhibitor deprenyl has no significant effect on bufotenine metabolism.

The tissue distribution of MAO enzymes influences the sites of bufotenine metabolism. MAO-A is widely distributed in both neural and peripheral tissues, with high activity levels in the brain, liver, and other organs [11]. This distribution pattern ensures efficient metabolism of bufotenine regardless of its site of formation or administration. The enzyme shows higher activity in the hypothalamus and brain stem compared to other brain regions, suggesting regional differences in bufotenine metabolism within the central nervous system.

The kinetics of bufotenine elimination through MAO-catalyzed deamination are rapid, with the compound showing nearly complete disappearance within 8 hours after administration in animal studies [11]. This rapid elimination is consistent with the high efficiency of MAO-A in metabolizing bufotenine and explains the relatively short biological half-life of the compound. The elimination process results in the accumulation of 5-HIAA in tissues and biological fluids, which serves as a reliable marker for bufotenine metabolism.

Studies have also revealed that bufotenine metabolism can be influenced by various factors, including genetic variations in MAO enzymes and co-administration of other compounds. The interaction between bufotenine and other MAO substrates can result in competitive inhibition, potentially altering the rate of bufotenine elimination. These interactions are particularly relevant in therapeutic contexts where multiple compounds affecting monoamine metabolism are used simultaneously.

Human studies have demonstrated that bufotenine is extensively metabolized following oral administration, with MAO enzymes playing the primary role in this process [12]. The metabolism results in the formation of 5-HIAA, which accounts for the majority of recovered radioactivity in urine samples from volunteers receiving labeled bufotenine. This extensive metabolism explains why bufotenine has limited oral bioavailability and requires alternative routes of administration for significant biological effects.

Affinity Profiling at 5-HT1A, 5-HT2A, and 5-HT4 Receptor Subtypes

Bufotenine demonstrates variable binding affinities across different serotonin receptor subtypes, with pronounced selectivity patterns that influence its pharmacological profile. At 5-HT1A receptors, bufotenine exhibits moderate binding affinity with Ki values ranging from 79 to 311 nanomolar, corresponding to pKi values of 6.5 to 7.0 [2] [3]. The compound shows approximately 50-fold selectivity for the RH receptor subtype compared to the RL subtype in guinea pig hippocampal preparations, indicating significant functional discrimination within 5-HT1A receptor populations [2].

The highest binding affinity is observed at 5-HT2A receptors, where bufotenine demonstrates Ki values between 4 and 12.5 nanomolar (pKi 7.9-8.4), establishing this receptor as a primary target for the compound's psychoactive effects [4] [5]. This high-affinity interaction at 5-HT2A receptors is consistent with bufotenine's classification as a hallucinogenic compound, as these receptors mediate the perceptual and cognitive effects associated with serotonergic psychedelics [6] [7].

At 5-HT2C receptors, bufotenine shows moderate binding affinity with Ki values ranging from 15 to 100 nanomolar (pKi 7.0-7.8) [4] [8]. The compound exhibits agonist activity at both 5-HT2A and 5-HT2C receptors, with binding and activation of these sites contributing to contrasting effects on locomotor activity, where 5-HT2A activation increases activity while 5-HT2C activation decreases it [8].

Bufotenine also demonstrates significant activity at 5-HT4 receptors, though specific binding affinity data remain limited. The compound acts as a functional agonist at human 5-HT4 receptors with demonstrated positive inotropic and chronotropic effects in cardiac preparations [9]. In porcine right atrial preparations, bufotenine exhibits chronotropic effects mediated specifically through 5-HT4 receptors, with activity requiring the presence of monoamine oxidase inhibitors for optimal expression [10].

Additionally, bufotenine shows activity at 5-HT3 receptors, where it functions as a receptor agonist, though detailed binding affinity data for this interaction are not extensively characterized [1]. The compound also demonstrates potent binding to 5-HT1B and 5-HT1D receptors, contributing to its broad serotonergic activity profile [9].

Functional Selectivity and Intracellular Signaling Cascades

Bufotenine exhibits complex functional selectivity across serotonin receptor subtypes, engaging distinct intracellular signaling pathways that determine its diverse pharmacological effects. The compound's interaction with 5-HT1A receptors primarily involves Gi/o protein coupling, leading to inhibition of adenylate cyclase activity and subsequent reduction in cyclic adenosine monophosphate levels [11]. This pathway typically results in cellular hyperpolarization and reduced neuronal firing rates, contributing to the compound's modulatory effects on serotonergic neurotransmission [11].

At 5-HT2A and 5-HT2C receptors, bufotenine engages Gq/11 protein-coupled signaling cascades, activating phospholipase C-β and generating the second messengers inositol 1,4,5-trisphosphate and diacylglycerol [6] [7]. The IP3-mediated calcium release from intracellular stores and DAG-dependent protein kinase C activation constitute the primary mechanisms underlying bufotenine's psychoactive effects and contribute to its influence on neuronal plasticity and excitability [7] [12].

The functional selectivity of bufotenine at 5-HT2A receptors involves both Gq/11 protein activation and β-arrestin2 recruitment, though research indicates that Gq efficacy rather than β-arrestin2 recruitment correlates more strongly with psychedelic potential [6]. This finding suggests that bufotenine's hallucinogenic properties primarily depend on traditional G protein-mediated signaling rather than alternative arrestin-mediated pathways [6].

At 5-HT4 receptors, bufotenine demonstrates coupling to Gs proteins, stimulating adenylate cyclase activity and elevating intracellular cyclic adenosine monophosphate levels [9] [13]. This signaling pathway activates protein kinase A, which subsequently phosphorylates multiple downstream targets including phospholamban, contributing to the compound's significant cardiovascular effects [9] [13].

The compound exhibits partial agonist activity at most receptor subtypes, with maximal responses typically ranging from 60-80% of the full agonist response observed with serotonin [2] [9]. This partial agonism may contribute to bufotenine's relatively manageable side effect profile compared to full agonists at these receptor systems [2].

Cardiovascular System Modulation

Inotropic and Chronotropic Effects on Cardiac Tissue

Bufotenine demonstrates significant cardiovascular effects through direct interaction with cardiac serotonin receptors, particularly 5-HT4 receptors expressed in human cardiac tissue. The compound exhibits potent positive inotropic effects in isolated human atrial preparations, increasing force of contraction with a pD2 value of 6.77, indicating submicromolar potency [9] [14]. These inotropic effects are mediated exclusively through 5-HT4 receptor activation, as demonstrated by their absence in wild-type mice and their selective expression in transgenic mice overexpressing human 5-HT4 receptors [9].

The chronotropic effects of bufotenine are equally pronounced, with the compound increasing spontaneous beating rate in isolated atrial preparations with a pD2 value of 7.04 [9] [14]. These effects represent approximately 65% of the maximal response observed with serotonin at equivalent concentrations, indicating partial agonist activity at cardiac 5-HT4 receptors [15]. In Langendorff-perfused hearts from 5-HT4 transgenic mice, bufotenine at 1 micromolar concentration significantly increased both left ventricular force of contraction and beating rate, while remaining inactive in hearts from wild-type animals [9].

The cardiovascular effects of bufotenine require consideration of monoamine oxidase activity, as the compound's potency is significantly enhanced by pretreatment with monoamine oxidase inhibitors such as pargyline [9] [10]. This enhancement suggests that rapid metabolism by monoamine oxidase may limit the compound's cardiovascular activity under normal physiological conditions [16].

In human atrial preparations obtained during cardiac surgery, bufotenine demonstrates concentration-dependent increases in force of contraction over the range of 0.1 to 10 micromolar, with effects that are reversibly antagonized by the 5-HT4 receptor antagonist tropisetron [9]. The compound's cardiovascular effects show time-dependent development, consistent with the involvement of intracellular signaling cascades rather than direct ion channel modulation [9].

Phospholamban Phosphorylation Dynamics

Bufotenine's cardiovascular effects involve direct modulation of phospholamban phosphorylation, a critical regulatory mechanism controlling cardiac contractility and relaxation. The compound increases phospholamban phosphorylation at serine 16 through 5-HT4 receptor-mediated activation of protein kinase A [9] [17]. This phosphorylation event relieves phospholamban's inhibitory effect on the cardiac sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), resulting in enhanced calcium uptake into the sarcoplasmic reticulum [17] [18].

In isolated perfused hearts and atrial muscle strips from 5-HT4 transgenic mice, bufotenine at 10 micromolar concentration significantly increased phospholamban phosphorylation state, while showing no effect in preparations from wild-type animals [9] [15]. This selective effect confirms that bufotenine's influence on phospholamban phosphorylation is mediated specifically through 5-HT4 receptors rather than through non-specific mechanisms [9].

The phosphorylation of phospholamban at serine 16 by cyclic adenosine monophosphate-dependent protein kinase represents a key mechanism underlying β-adrenergic responsiveness in cardiac muscle [17] [19]. Bufotenine's ability to activate this same pathway through 5-HT4 receptors suggests potential for significant interactions with sympathetic nervous system regulation of cardiac function [17].

The enhanced calcium uptake resulting from phospholamban phosphorylation leads to increased sarcoplasmic reticulum calcium stores, which become available for subsequent contractions, thereby increasing contractile force [17] [19]. Additionally, the increased rate of calcium removal from the cytoplasm accelerates cardiac relaxation, contributing to improved diastolic function [17]. These effects collectively enhance cardiac performance through both systolic and diastolic mechanisms [19].

The temporal dynamics of phospholamban phosphorylation in response to bufotenine show rapid onset, consistent with the direct activation of adenylate cyclase and protein kinase A [9]. The phosphorylation state reaches significant levels within minutes of compound application and can be maintained for extended periods, depending on the activity of protein phosphatases that counteract the phosphorylation [19] [20].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Bufotenine is a known human metabolite of n,n-dimethyl-5-methoxytryptamine.

Wikipedia

Use Classification

Dates

2: Lim WJ, Yap AT, Mangudi M, Hu CY, Yeo CY, Eyo ZW, Chia SX, Chan KB. Gambir, "Gambir Sarawak" and toad venom. Drug Test Anal. 2017 Mar;9(3):491-499. doi: 10.1002/dta.2034. Epub 2016 Jul 26. PubMed PMID: 27367276.

3: Jiang XL, Shen HW, Yu AM. Modification of 5-methoxy-N,N-dimethyltryptamine-induced hyperactivity by monoamine oxidase A inhibitor harmaline in mice and the underlying serotonergic mechanisms. Pharmacol Rep. 2016 Jun;68(3):608-15. doi: 10.1016/j.pharep.2016.01.008. Epub 2016 Feb 5. PubMed PMID: 26977821; PubMed Central PMCID: PMC4848137.

4: Halberstadt AL. Behavioral and pharmacokinetic interactions between monoamine oxidase inhibitors and the hallucinogen 5-methoxy-N,N-dimethyltryptamine. Pharmacol Biochem Behav. 2016 Apr;143:1-10. doi: 10.1016/j.pbb.2016.01.005. Epub 2016 Jan 15. PubMed PMID: 26780349; PubMed Central PMCID: PMC5403252.

5: Riga MS, Bortolozzi A, Campa L, Artigas F, Celada P. The serotonergic hallucinogen 5-methoxy-N,N-dimethyltryptamine disrupts cortical activity in a regionally-selective manner via 5-HT(1A) and 5-HT(2A) receptors. Neuropharmacology. 2016 Feb;101:370-8. doi: 10.1016/j.neuropharm.2015.10.016. Epub 2015 Oct 23. PubMed PMID: 26477571.

6: Moreira LA, Murta MM, Gatto CC, Fagg CW, dos Santos ML. Concise synthesis of N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine starting with bufotenine from Brazilian Anadenanthera ssp.. Nat Prod Commun. 2015 Apr;10(4):581-4. PubMed PMID: 25973481.

7: Jeckel AM, Grant T, Saporito RA. Sequestered and Synthesized Chemical Defenses in the Poison Frog Melanophryniscus moreirae. J Chem Ecol. 2015 May;41(5):505-12. doi: 10.1007/s10886-015-0578-6. Epub 2015 Apr 23. PubMed PMID: 25902958.

8: Queiroz MM, Marti G, Queiroz EF, Marcourt L, Castro-Gamboa I, Bolzani VS, Wolfender JL. LC-MS/MS quantitative determination of Tetrapterys mucronata alkaloids, a plant occasionally used in ayahuasca preparation. Phytochem Anal. 2015 May-Jun;26(3):183-8. doi: 10.1002/pca.2548. Epub 2015 Jan 26. PubMed PMID: 25620461.

9: Martin R, Schürenkamp J, Gasse A, Pfeiffer H, Köhler H. Analysis of psilocin, bufotenine and LSD in hair. J Anal Toxicol. 2015 Mar;39(2):126-9. doi: 10.1093/jat/bku141. Epub 2014 Dec 23. PubMed PMID: 25540060.

10: Jiang XL, Shen HW, Yu AM. Potentiation of 5-methoxy-N,N-dimethyltryptamine-induced hyperthermia by harmaline and the involvement of activation of 5-HT1A and 5-HT2A receptors. Neuropharmacology. 2015 Feb;89:342-51. PubMed PMID: 25446678; PubMed Central PMCID: PMC4310233.

11: Szabo A, Kovacs A, Frecska E, Rajnavolgyi E. Psychedelic N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine modulate innate and adaptive inflammatory responses through the sigma-1 receptor of human monocyte-derived dendritic cells. PLoS One. 2014 Aug 29;9(8):e106533. doi: 10.1371/journal.pone.0106533. eCollection 2014. PubMed PMID: 25171370; PubMed Central PMCID: PMC4149582.

12: Zhi KK, Yang ZD, Shi DF, Yao XJ, Wang MG. Desmodeleganine, a new alkaloid from the leaves of Desmodium elegans as a potential monoamine oxidase inhibitor. Fitoterapia. 2014 Oct;98:160-5. doi: 10.1016/j.fitote.2014.07.022. Epub 2014 Aug 4. PubMed PMID: 25102471.

13: Riga MS, Soria G, Tudela R, Artigas F, Celada P. The natural hallucinogen 5-MeO-DMT, component of Ayahuasca, disrupts cortical function in rats: reversal by antipsychotic drugs. Int J Neuropsychopharmacol. 2014 Aug;17(8):1269-82. doi: 10.1017/S1461145714000261. Epub 2014 Mar 20. PubMed PMID: 24650558.

14: Jiang XL, Shen HW, Mager DE, Yu AM. Pharmacokinetic interactions between monoamine oxidase A inhibitor harmaline and 5-methoxy-N,N-dimethyltryptamine, and the impact of CYP2D6 status. Drug Metab Dispos. 2013 May;41(5):975-86. doi: 10.1124/dmd.112.050724. Epub 2013 Feb 7. PubMed PMID: 23393220; PubMed Central PMCID: PMC3629804.

15: Martin R, Schürenkamp J, Gasse A, Pfeiffer H, Köhler H. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Int J Legal Med. 2013 May;127(3):593-601. doi: 10.1007/s00414-012-0796-1. Epub 2012 Nov 27. PubMed PMID: 23183899.

16: Owens J, Provenza FD, Wiedmeier RD, Villalba JJ. Influence of saponins and tannins on intake and nutrient digestion of alkaloid-containing foods. J Sci Food Agric. 2012 Aug 30;92(11):2373-8. doi: 10.1002/jsfa.5643. Epub 2012 Mar 19. PubMed PMID: 22430569.

17: Barker SA, McIlhenny EH, Strassman R. A critical review of reports of endogenous psychedelic N, N-dimethyltryptamines in humans: 1955-2010. Drug Test Anal. 2012 Jul-Aug;4(7-8):617-35. doi: 10.1002/dta.422. Epub 2012 Feb 28. Review. PubMed PMID: 22371425.

18: Halberstadt AL, Nichols DE, Geyer MA. Behavioral effects of α,α,β,β-tetradeutero-5-MeO-DMT in rats: comparison with 5-MeO-DMT administered in combination with a monoamine oxidase inhibitor. Psychopharmacology (Berl). 2012 Jun;221(4):709-18. doi: 10.1007/s00213-011-2616-6. Epub 2012 Jan 6. PubMed PMID: 22222861; PubMed Central PMCID: PMC3796951.

19: Winter JC, Amorosi DJ, Rice KC, Cheng K, Yu AM. Stimulus control by 5-methoxy-N,N-dimethyltryptamine in wild-type and CYP2D6-humanized mice. Pharmacol Biochem Behav. 2011 Sep;99(3):311-5. doi: 10.1016/j.pbb.2011.05.015. Epub 2011 May 23. PubMed PMID: 21624387; PubMed Central PMCID: PMC3129464.

20: van den Buuse M, Ruimschotel E, Martin S, Risbrough VB, Halberstadt AL. Enhanced effects of amphetamine but reduced effects of the hallucinogen, 5-MeO-DMT, on locomotor activity in 5-HT(1A) receptor knockout mice: implications for schizophrenia. Neuropharmacology. 2011 Jul-Aug;61(1-2):209-16. doi: 10.1016/j.neuropharm.2011.04.001. Epub 2011 Apr 12. PubMed PMID: 21501627; PubMed Central PMCID: PMC3866100.